molecular formula C6H6N2 B179392 2-Vinylpyrazine CAS No. 4177-16-6

2-Vinylpyrazine

Cat. No. B179392
CAS RN: 4177-16-6
M. Wt: 106.13 g/mol
InChI Key: KANZWHBYRHQMKZ-UHFFFAOYSA-N
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Description

2-Vinylpyrazine is a chemical compound with the molecular formula C6H6N2 . It is also known by other names such as 2-ethenylpyrazine and Vinylpyrazine .


Synthesis Analysis

The synthesis of 2-Vinylpyrazine has been studied in various research. For instance, the reaction of 2-vinylpyrazine with Ru3(CO)12 results in multiple C–H bond activations to afford penta- and octa-ruthenium clusters . Another study focuses on the achievements and challenges in pyrazine synthesis, including the extraction of natural products, the chemical and biocatalytic synthesis, and fermentation by microorganisms .


Molecular Structure Analysis

The molecular structure of 2-Vinylpyrazine is characterized by a nitrogen-containing six-membered heterocyclic ring . The molecular weight of 2-Vinylpyrazine is 106.13 g/mol . The InChIKey of 2-Vinylpyrazine is KANZWHBYRHQMKZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

In terms of chemical reactions, 2-Vinylpyrazine has been identified in the Maillard model reaction of d-glucose and glycine . The formation of vinylpyrazines was verified by building a model reaction between alkylpyrazines and formaldehyde .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Vinylpyrazine include its molecular weight of 106.13 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 1 . Its Exact Mass is 106.053098200 g/mol and its Monoisotopic Mass is also 106.053098200 g/mol .

Scientific Research Applications

Application 1: Synthesis of Molecular Architectures

  • Scientific Field : Inorganic Chemistry .
  • Summary of the Application : 2-Vinylpyrazine is used in the synthesis of new molecular architectures containing low-valent cluster centres with di- and trimetalated 2-vinylpyrazine ligands .
  • Methods of Application : The reaction of 2-vinylpyrazine with Ru3(CO)12 results in multiple C–H bond activations to afford penta- and octa-ruthenium clusters . A Ru3 sub-unit is linked to Ru2 and Ru5 centres via di- and tri-metalated 2-vinylpyrazine ligands .
  • Results or Outcomes : The bonding of 2 and the mechanism for the fluxional behaviour of the hydrides have been examined by electronic structure calculations .

Application 2: Laser Activity of Diolefinic Dyes

  • Scientific Field : Physical Chemistry .
  • Summary of the Application : 2,5-bis-2 (l-naphthyl) vinylpyrazine (BNVP) and 2,5-bis-2 (2-naphthyl) vinylpyrazine (B2NVP) diolefinic dyes, which include 2-Vinylpyrazine, have relatively short excited-state lifetimes, high fluorescence efficiencies and low photochemical quantum yields .
  • Methods of Application : BNVP solutions in dimethyl formamide and methylene chloride give amplified spontaneous emission (ASE) .
  • Results or Outcomes : The study found that these dyes have relatively short excited-state lifetimes, high fluorescence efficiencies and low photochemical quantum yields .

Application 3: Formation in Maillard-type Reactions

  • Scientific Field : Food Chemistry .
  • Summary of the Application : 2-Vinylpyrazine and 2-vinyl-6-methylpyrazine are identified in the Maillard model reaction of d-glucose and glycine . These compounds are widely present in foods, especially in hot-processed foods, as a class of flavor compounds .
  • Methods of Application : The Maillard model reaction of glucose-glycine was constructed to explore the effects of reaction parameters on vinylpyrazines and the related products . The formation of vinylpyrazines was verified by building a model reaction between alkylpyrazines and formaldehyde .
  • Results or Outcomes : Results suggest that vinylpyrazines are formed by the condensation reaction of alkylpyrazines and formaldehyde .

Application 4: Heterocyclic Building Blocks

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : 2-Vinylpyrazine is used as a heterocyclic building block in organic synthesis .
  • Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed .
  • Results or Outcomes : The outcomes also depend on the specific synthesis, but in general, 2-Vinylpyrazine can be used to construct a wide variety of complex organic molecules .

Application 5: Synthesis of Polymers

  • Scientific Field : Polymer Chemistry .
  • Summary of the Application : 2-Vinylpyrazine is used as a monomer in the synthesis of various polymers . These polymers find applications in membrane and separation technologies, ion exchange resins, electronic devices, sensors, energy storage systems, and drug delivery systems .
  • Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed .
  • Results or Outcomes : The outcomes also depend on the specific synthesis, but in general, 2-Vinylpyrazine can be used to construct a wide variety of complex organic molecules .

Application 6: Raw Material in Organic Synthesis

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : 2-Vinylpyrazine is an important raw material and intermediate used in Organic Synthesis .
  • Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed .
  • Results or Outcomes : The outcomes also depend on the specific synthesis, but in general, 2-Vinylpyrazine can be used to construct a wide variety of complex organic molecules .

Safety And Hazards

2-Vinylpyrazine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Future research directions could involve further exploration of the formation mechanism of 2-Vinylpyrazine in food systems, as their formation mechanism is still unclear . Additionally, the pharmacological activity of pyrazine compounds, including 2-Vinylpyrazine, could be a potential area of study .

properties

IUPAC Name

2-ethenylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2/c1-2-6-5-7-3-4-8-6/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANZWHBYRHQMKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80194592
Record name Vinylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Vinylpyrazine

CAS RN

4177-16-6
Record name Vinylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4177-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vinylpyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004177166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinylpyrazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vinylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.860
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name VINYLPYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6TPK237O6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
224
Citations
R Azpíroz, A Di Giuseppe, V Passarelli… - …, 2018 - ACS Publications
… Notably, we extend the alkyne hydroalkenylations reported in our previous communication to 2-vinylpyrazine, which have led to the preparation of pyrido[1,2-a]pyrazines. …
Number of citations: 16 pubs.acs.org
YJ Ma, XY Wang, BW Zhu, M Du, L Dong, XP Dong… - Food Chemistry, 2022 - Elsevier
… 2-Vinylpyrazine was clearly detected in the model reaction of 2-methylpyrazine and formaldehyde (Fig. 3Ab), whereas 2-vinylpyrazine could not be detected when only 2-…
Number of citations: 3 www.sciencedirect.com
MR Al-Mamun, S Ghosh, SE Kabir, G Hogarth - Journal of Organometallic …, 2017 - Elsevier
… of 2-vinylpyrazine with a range of triosmium clusters. A number of products have been isolated and structurally characterized from these reactions in which the 2-vinylpyrazine ligand …
Number of citations: 5 www.sciencedirect.com
P Ugo, FC Anson - Analytical Chemistry, 1989 - ACS Publications
… prepared on electrode surfaces by reacting the 2-vinylpyrazine with dibromohexane to quaternize a small percentage of the nitrogen sites and effectively cross-link the coatings, as …
Number of citations: 18 pubs.acs.org
MM Hossain, N Akter, S Ghosh, VN Nesterov… - RSC …, 2019 - pubs.rsc.org
… 2-vinylpyrazine, the aim of which was to synthesize clusters in which all of the donor atoms of the 2-vinylpyrazine … isolated in which the 2-vinylpyrazine shows novel and unprecedented …
Number of citations: 2 pubs.rsc.org
DP Sahu - 1998 - nopr.niscpr.res.in
… Thus 2-(2-ethylarninoethyl)pyrazine obtained from 2-vinylpyrazine and ethyl amine, on ethoxycarbonylation, catalytic hydrogenation, cyclo carbamation and N-methylation yields …
Number of citations: 5 nopr.niscpr.res.in
MR Al-Mamun, S Ghosh, SE Kabir, G Hogarth - 2017 - academia.edu
… of 2-vinylpyrazine with a range of triosmium clusters. A number of products have been isolated and structurally characterized from these reactions in which the 2-vinylpyrazine ligand …
Number of citations: 2 www.academia.edu
S Kaneko, R Sakai, K Kumazawa… - Bioscience …, 2013 - academic.oup.com
… having high FD factors in the fresh peanuts and stored peanuts revealed that 2-methyl-3-furanthiol, 2-acetyl-1-pyrroline, 2-propionyl-1-pyrroline, and 3,5dimethyl-2-vinylpyrazine …
Number of citations: 25 academic.oup.com
DL Trumbo - Polymer Bulletin, 1995 - Springer
… awaits synthesis of stereoregular poly(2-vinylpyrazine) and possibly epimerization studies. We believe that such studies will confirm that poly(2-vinylpyrazine) is an atactic polymer. It …
Number of citations: 6 link.springer.com
G Madhavi, SJ Kulkarni, KV Raghavan - Studies in Surface Science and …, 2004 - Elsevier
… 2-Vinylpyrazine is an intermediate for the preparation of caramels which are useful … In this paper, we report the base catalyzed synthesis of 2-vinylpyrazine from the 2-methylpyrazine …
Number of citations: 1 www.sciencedirect.com

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